Cas no 1805295-83-3 (Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate)
Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate
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- Inchi: 1S/C11H11F3N2O5/c1-3-20-9(17)5-7-10(16(18)19)6(2)4-8(15-7)21-11(12,13)14/h4H,3,5H2,1-2H3
- InChI Key: KRHVPSVMFYSJCO-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(C)=C(C(CC(=O)OCC)=N1)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 385
- XLogP3: 2.8
- Topological Polar Surface Area: 94.2
Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083822-1g |
Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate |
1805295-83-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate
Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate: A Comprehensive Overview
Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate, with the CAS number 1805295-83-3, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its unique structure, which combines a pyridine ring with various substituents, including a trifluoromethoxy group, a nitro group, and an ethyl acetate moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and industrial applications.
The pyridine ring in Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate serves as the central framework, with substituents attached at specific positions. The trifluoromethoxy group (-O-CF₃) at position 6 contributes to the compound's electronic properties by introducing strong electron-withdrawing effects. This group enhances the molecule's stability and reactivity in certain chemical reactions. The nitro group (-NO₂) at position 3 further modifies the electronic environment of the pyridine ring, introducing additional electron-withdrawing effects and potentially influencing the compound's reactivity in various chemical transformations.
Recent studies have highlighted the potential of Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate as a precursor in the synthesis of advanced materials. For instance, researchers have explored its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for versatile interactions with metal ions, enabling the formation of highly porous and stable structures. These materials have applications in gas storage, catalysis, and sensing technologies.
In addition to its role in materials science, Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate has shown promise in medicinal chemistry. The compound's structure provides a scaffold for potential drug design due to its ability to interact with biological systems through multiple binding modes. Recent research has focused on its potential as an inhibitor of certain enzymes involved in disease pathways. For example, studies have demonstrated its ability to modulate kinase activity, suggesting its potential as a lead compound for anti-cancer drug development.
The synthesis of Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate involves a multi-step process that typically begins with the preparation of intermediates such as methyl pyridines or substituted pyridines. The introduction of the trifluoromethoxy group often requires specialized reagents and conditions due to its electron-withdrawing nature. Similarly, the nitration step requires precise control to ensure regioselectivity and avoid unwanted side reactions. The final step involves esterification to introduce the ethyl acetate moiety, completing the synthesis of the target compound.
From an environmental perspective, understanding the fate and behavior of Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate in various ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have examined its biodegradation pathways under different conditions, revealing that it undergoes slow degradation due to its stable structure. However, further research is needed to fully understand its environmental implications and develop strategies for safe handling and disposal.
In conclusion, Ethyl 4-methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-acetate (CAS No 1805295
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